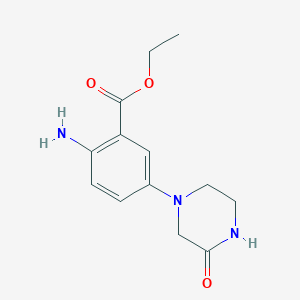

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-2-19-13(18)10-7-9(3-4-11(10)14)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOHINBNAALKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N2CCNC(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of Ethyl 2-amino-5-halobenzoate

- The synthesis begins with commercially available ethyl 2-amino-5-halobenzoate.

- Halogenation at the 5-position facilitates subsequent nucleophilic substitution reactions.

Step 2: Synthesis of 3-oxopiperazine Intermediate

- The 3-oxopiperazine ring is typically prepared by cyclization of appropriate diamine precursors.

- This intermediate contains a keto group at the 3-position, essential for the biological activity and structural integrity.

Step 3: Coupling Reaction

- The 3-oxopiperazine moiety is introduced onto the benzoate ring via nucleophilic substitution.

- This reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Base catalysts like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are used to facilitate the coupling.

Step 4: Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Characterization involves NMR, mass spectrometry, and IR spectroscopy to confirm the structure.

Example Synthetic Scheme (Adapted from Related Piperazinone Syntheses)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Ethyl 2-amino-5-halobenzoate + Base (e.g., K2CO3) | Preparation of reactive benzoate intermediate |

| 2 | 3-oxopiperazine + DMF, TEA, reflux | Nucleophilic substitution to attach piperazinone ring |

| 3 | Workup: Extraction, washing, drying | Removal of impurities |

| 4 | Purification: Column chromatography or recrystallization | Isolation of pure this compound |

Research Findings and Mechanistic Insights

A recent mechanistic study on related 2-piperazineone derivatives (similar to this compound) demonstrated:

- The nucleophilic substitution step proceeds via the attack of the piperazinone nitrogen on the benzoate halide.

- Protecting groups such as Boc (tert-butyloxycarbonyl) are often used to mask amines during intermediate steps, which are later removed to expose the free amine functionality.

- The use of coupling agents like HATU in the presence of bases such as DIEA improves yields and reaction rates in similar piperazinone-containing compounds.

- Microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times, although specific data on this compound is limited.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C13H17N3O3 |

| Molecular Weight | 263.29 g/mol |

| Starting Materials | Ethyl 2-amino-5-halobenzoate, 3-oxopiperazine |

| Solvents | DMF, DCM |

| Catalysts/Bases | Triethylamine (TEA), DIEA |

| Reaction Temperature | Reflux or room temperature depending on step |

| Reaction Time | Several hours (varies by step) |

| Purification | Recrystallization, column chromatography |

| Characterization | NMR, MS, IR spectroscopy |

Notes on Alternative Methods and Analogous Compounds

- Analogous compounds such as Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate have been synthesized using similar strategies involving benzoic acid derivatives and piperazine moieties, indicating the robustness of this synthetic approach.

- Microwave-assisted synthesis and hydrogenation reduction steps have been employed in related piperazinone derivatives to improve yields and functional group transformations.

- The choice of protecting groups and coupling agents is critical for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Electrophiles like alkyl halides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate has been investigated for several applications:

Medicinal Chemistry

This compound is being studied for its potential as an antimicrobial agent , with research indicating efficacy against various bacterial strains. Its structure allows it to interact with biological targets, potentially modulating their activity.

Antitumor Activity

Research has shown that derivatives of piperazine, including this compound, can inhibit tumor cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Central Nervous System (CNS) Effects

Compounds containing piperazine structures may influence CNS functions. This compound is being explored for neuroprotective effects and potential applications in treating neurodegenerative disorders.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including this compound. Results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antitumor Research

In a preclinical study, this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antitumor | Induces apoptosis in cancer cell lines |

| CNS Activity | Potential neuroprotective effects |

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include inhibition of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl 2-amino-5-(azetidin-1-yl)benzoate (Compound 9)

Key Differences :

- Heterocyclic Substituent : The 5-position substituent in Compound 9 is an azetidine (4-membered saturated ring) instead of the 3-oxopiperazine (6-membered ring with a carbonyl group) in the target compound .

- Ester Group : Compound 9 has a methyl ester , whereas the target compound uses an ethyl ester .

Implications :

- Synthetic Routes : Compound 9 is synthesized via a copper-catalyzed coupling with azetidine under basic conditions (Cs₂CO₃, DMSO, 90°C) . The target compound’s synthesis likely requires similar coupling strategies but with a piperazine derivative.

Table 1: Structural and Physical Comparison

| Compound | Substituent (Position 5) | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate | 3-Oxopiperazin-1-yl | Ethyl | C₁₃H₁₇N₃O₃ | 263.3 |

| Methyl 2-amino-5-(azetidin-1-yl)benzoate | Azetidin-1-yl | Methyl | C₁₁H₁₃N₃O₂ | 219.24 |

Alkyl Benzoate Esters (Ethyl Benzoate, Methyl Benzoate)

Key Differences :

- Substituents: Simple alkyl benzoates lack the amino and heterocyclic groups present in the target compound.

- Polarity: The amino and 3-oxopiperazine groups in the target compound increase polarity compared to non-substituted alkyl benzoates.

Implications :

- Solubility and Solvatochromism : Ethyl benzoate (refractive index: 1.372) and methyl benzoate (1.517) are used as solvent analogs for polyesters like PLA and PET due to their structural resemblance . The target compound’s polar groups may alter its solvatochromic behavior in polymer matrices.

- Toxicity: Alkyl benzoates like ethyl benzoate and methyl benzoate are associated with low dermal irritation but may exhibit higher volatility . The amino and heterocyclic groups in the target compound could introduce new toxicity profiles requiring further study.

Table 2: Physicochemical Properties

| Compound | Refractive Index | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| This compound | N/A | ~1.2* | Amino, ester, 3-oxopiperazine |

| Ethyl benzoate | 1.372 | 1.89 | Ester |

| Methyl benzoate | 1.517 | 1.96 | Ester |

*Estimated using fragment-based methods.

Biological Activity

Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its chemical properties, biological mechanisms, and applications in research and medicine.

This compound has a molecular formula of and a molecular weight of approximately 290.31 g/mol. The compound features an amino group, a benzoate moiety, and a piperazine ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate enzyme activity through competitive inhibition or allosteric effects. For example, it has been utilized in studies focusing on enzyme inhibitors, where it demonstrated the ability to bind to active sites or allosteric sites on target proteins, thereby altering their function.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation: It may act as a ligand for certain receptors, influencing signaling pathways within cells.

Enzyme Inhibition Studies

Research has shown that this compound exhibits potent inhibitory activity against specific enzymes. For instance, studies indicate that it can effectively inhibit renin, an enzyme critical in blood pressure regulation. The IC50 values for such interactions are essential for understanding its efficacy as a therapeutic agent .

| Enzyme | IC50 Value (nM) | Biological Relevance |

|---|---|---|

| Renin | 2.0 | Involved in hypertension |

| Other Aspartyl Proteases | >10 | Selectivity indicates potential safety |

Case Studies

- Renin Inhibition: A study highlighted the compound's potential as a renin inhibitor with an IC50 value of 2.0 nM in purified human renin assays. This suggests its applicability in treating conditions like hypertension by modulating the renin-angiotensin system .

- Antiviral Activity: Although not primarily studied for antiviral properties, related compounds have shown promise against viral targets. For instance, modifications on similar piperazine-containing compounds have been explored for their efficacy against HIV, indicating a potential pathway for further research on this compound .

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be used in:

- Drug Development: As an intermediate in synthesizing novel therapeutic agents.

- Biochemical Research: To study enzyme kinetics and receptor-ligand interactions.

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound shows distinct stability and reactivity profiles that enhance its utility in research applications.

| Compound | IC50 Value (nM) | Notes |

|---|---|---|

| This compound | 2.0 | Potent renin inhibitor |

| Ethyl 2-amino-5-(3-oxo-1-piperazinyl)benzoate | >10 | Less potent; serves as a structural analog |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the benzoate core followed by coupling with 3-oxopiperazine derivatives. Key steps include amide bond formation and esterification. Optimization involves adjusting catalyst systems (e.g., ethyl benzoate in polymerization catalysts to modulate active centers ) and solvent polarity to improve yields. Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) for functional group verification.

- FT-IR to confirm carbonyl (C=O) and amine (N-H) stretches.

- X-ray crystallography (via SHELX software ) for absolute configuration determination.

- Mass spectrometry (HRMS) for molecular weight validation. Phase solubility studies with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can assess stability .

Q. How can researchers ensure purity and detect impurities in this compound?

- Methodology : Employ chromatographic methods such as:

- HPLC/UV with C18 columns for baseline separation.

- HS-SPME-GC-MS for volatile impurity profiling, as demonstrated in ethyl benzoate analysis .

- Titrimetric assays (e.g., ammonium acetate buffer systems ) for quantitation.

Q. What formulation strategies enhance the solubility or stability of this compound in aqueous media?

- Methodology : Prepare inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) using freeze-drying or co-precipitation. Characterize via phase solubility diagrams and UV/FT-IR spectroscopy . Adjust pH to avoid ester hydrolysis, guided by stability studies in buffer solutions.

Advanced Research Questions

Q. How can computational modeling integrate with experimental data to predict photophysical properties of this compound derivatives?

- Methodology : Perform density functional theory (DFT) calculations to model electronic transitions and solvatochromic effects. Compare theoretical λmax values with experimental UV-Vis spectra (e.g., as in substituted pyrazoline benzoates ). Use software like Gaussian or ORCA for excited-state simulations.

Q. What mechanistic insights explain the role of this compound in catalytic systems?

- Methodology : Investigate its interaction with transition metals (e.g., TiCl4 in polymerization catalysts ) via kinetic studies. Monitor active center formation using spectroscopic methods (EPR, XAS) and correlate with reaction rates. Adjust ethyl benzoate concentration to balance catalyst activity and stability.

Q. How can contradictions in toxicity profiles among structurally related benzoate derivatives be resolved?

- Methodology : Conduct comparative toxicity assays (e.g., dermal irritation/sensitization in model organisms ). Use dose-response studies to identify thresholds for adverse effects. Cross-validate results with in silico toxicity prediction tools (e.g., QSAR models) and human patch test data .

Q. What experimental designs are optimal for studying the biological interactions of this compound with protein targets?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition studies, use fluorogenic substrates and kinetic assays. Structural insights can be gained via molecular docking (e.g., AutoDock Vina) guided by crystallographic data .

Q. How does the electronic environment of the 3-oxopiperazine moiety influence the reactivity of this compound?

- Methodology : Perform Hammett analysis or NMR-based substituent constant (σ) measurements to quantify electronic effects. Compare reaction kinetics (e.g., hydrolysis rates) of derivatives with varying substituents on the piperazine ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.